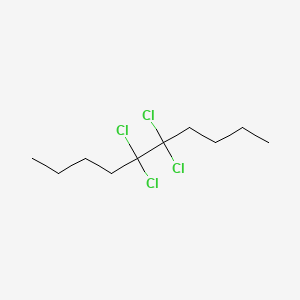
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid
Vue d'ensemble
Description
“(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid” appears to be a chemical compound with the formula C11H13NO2 and a molecular weight of 191.231. However, the specific details about this compound, such as its structure and properties, are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid”. It’s possible that this compound could be synthesized through certain chemical reactions involving indole compounds, but without specific information or research papers, it’s difficult to provide an accurate synthesis analysis1.Molecular Structure Analysis
The molecular structure analysis of “(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid” is not available in the sources I searched. This could be due to the compound being less common or not widely studied.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid”. This could be due to the compound being less common or not widely studied.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid”. This could be due to the compound being less common or not widely studied.Applications De Recherche Scientifique
Bacterial Catabolism of Indole-3-acetic Acid
Research indicates that microorganisms possess mechanisms for the catabolism of IAA, highlighting its significance in various environmental contexts, including its role as a growth hormone in plants. These mechanisms allow bacteria to utilize IAA as a carbon, nitrogen, and energy source, and potentially interfere with IAA-dependent processes in plants and other organisms. This understanding opens avenues for exploring the use of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in environmental biotechnology and microbiology (Tyler S Laird et al., 2020).
Auxin and Gibberellic Acid in Plant Growth
Studies on the effects of auxins, including IAA, on algae and higher plants demonstrate the profound impact these compounds have on growth and development. This highlights the potential research applications of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in agronomy and plant sciences, particularly in understanding and enhancing plant growth mechanisms (H. Conrad et al., 1959).
Syringic Acid: Pharmacological and Industrial Importance
The wide range of therapeutic and industrial applications of syringic acid, a compound synthesized via the shikimic acid pathway, underscores the potential for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid to serve in similar roles. This includes use in biomedicine, bioremediation, and as a catalyst in chemical synthesis, providing a template for the exploration of the applications of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in these fields (Cheemanapalli Srinivasulu et al., 2018).
Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, serves as a precursor in drug synthesis, highlighting the potential of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in pharmaceutical research. Its applications in cancer treatment and medical material synthesis suggest a similar utility for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in developing new pharmaceuticals and therapeutic strategies (Mingyue Zhang et al., 2021).
Auxin Response under Osmotic Stress
The modulation of auxin responses under various stress conditions, including osmotic stress, underscores the importance of auxin-related compounds in plant adaptability and response mechanisms. This area of research offers potential applications for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in enhancing plant resilience to environmental stresses (Victoria Naser & Eilon Shani, 2016).
Safety And Hazards
The safety and hazards associated with “(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid” are not available in the sources I searched. This could be due to the compound being less common or not widely studied.
Orientations Futures
As for future directions, it’s difficult to predict without more information on the current state of research and applications of “(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid”. Further research and studies would be needed to explore its potential uses and implications.
Propriétés
IUPAC Name |
2-(7-methoxy-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9(6-11(14)15)8-4-3-5-10(16-2)12(8)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWODWWUWQFYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654693 | |
| Record name | (7-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid | |
CAS RN |
50995-52-3 | |
| Record name | (7-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)

![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)



